molecular formula C10H18ClN5 B157776 Ipazine CAS No. 1912-25-0

Ipazine

Cat. No. B157776
CAS RN: 1912-25-0
M. Wt: 243.74 g/mol
InChI Key: OWYWGLHRNBIFJP-UHFFFAOYSA-N
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Description

Ipazine is a chemical compound with the formula C₁₀H₁₈ClN₅ . It is also known as Heptazine . It is used as a herbicide .


Molecular Structure Analysis

Ipazine has a molecular mass of 243.125 daltons . Its chemical structure includes a six-membered ring containing two opposing nitrogen atoms . The structure also includes 16 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aromatic), and 1 tertiary amine(s) (aromatic) .


Physical And Chemical Properties Analysis

Ipazine has a density of 1.2±0.1 g/cm³ and a boiling point of 380.0±25.0 °C at 760 mmHg . It also has a vapour pressure of 0.0±0.9 mmHg at 25°C .

Safety And Hazards

Ipazine can cause severe skin burns and eye damage . It may also cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms if inhaled . It is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

6-chloro-2-N,2-N-diethyl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN5/c1-5-16(6-2)10-14-8(11)13-9(15-10)12-7(3)4/h7H,5-6H2,1-4H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYWGLHRNBIFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042056
Record name Ipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipazine

CAS RN

1912-25-0
Record name Heptazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipazine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSP2G0YL9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
RH Hamilton, DE Moreland - Weeds, 1963 - cambridge.org
… content could be observed uncomplicated by continued uptake of C1 4 -ipazine or C1 4 -… be ipazine both 4 and 24 days after removal of the ipazine. Lower percentages of C1 4 -ipazine …
Number of citations: 23 www.cambridge.org
RH Hamilton, DE Moreland - Analytical Chemistry, 1962 - ACS Publications
… Conn., for supplying the C14-ipazine and the C14-Zinophos used in this study. Support of this investigation by the National Cotton Councilof America and the Geigy Chemical Corp. is …
Number of citations: 5 pubs.acs.org
S Sasaki, TT Kozlowski - Nature, 1966 - nature.com
… of ipazine, prometone, and 2,4-DEP markedly inhibited respiration. As emphasized earlier, however, the concentrations of inert ingredients of ipazine … ingredients of ipazine, prometone, …
Number of citations: 8 www.nature.com
TT Kozlowski, S Sasaki, JH Torrie - American Journal of Botany, 1967 - Wiley Online Library
… , prometryne, prometone, and ipazine to young Pinus resinosa … , prometone, and ipazine were somewhat delayed. After 7 … , prometone, or ipazine, Variations in phytotoxicity of different …
Number of citations: 23 bsapubs.onlinelibrary.wiley.com
WH Minshall - Basic studies (4 reports)., 1960 - cabdirect.org
… , ipazine and prometon killed oats and turnips sown 11 months after treatment; atrazine and prometon at 3 pounds per acre killed most plants, and atrazine 2 pounds per acre, ipazine 3 …
Number of citations: 0 www.cabdirect.org
R Grover, KJ Hance - Canadian Journal of Plant Science, 1969 - cdnsciencepub.com
… One concentration (20 ppm for linuron, 10 ppm for diuron, 10 ppm atrazine and 30 ppm ipazine), and … The adsorotion of atrezine and ipazine bv the soil rvas also linear, and although thc …
Number of citations: 13 cdnsciencepub.com
NS Rangaswamy, TS Rangan - Nature, 1966 - nature.com
… of ipazine, prometone, and 2,4-DEP markedly inhibited respiration. As emphasized earlier, however, the concentrations of inert ingredients of ipazine … ingredients of ipazine, prometone, …
Number of citations: 11 www.nature.com
TJ Sheets - Single Pesticide Volume: The Triazine Herbicides, 1970 - Springer
… The residual activities of trietazine, ipazine, and G-30451 were less than that for atrazine. Chlorazine was a special case; its phytotoxicity to seedling oats increased with time for several …
Number of citations: 100 link.springer.com
TT Kozlowski - Nature, 1965 - nature.com
… the most toxic and ipazine the least. Within … Ipazine was very toxic only at the highest dosage. Especially interesting was the accelerated late mortality under certain treatments. Ipazine, …
Number of citations: 9 www.nature.com
S Sasaki, TT KozLoWSKI - Frontiers of Plant Sci, 1968
Number of citations: 2

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